molecular formula C15H19ClN4O3 B2517510 N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide CAS No. 894032-37-2

N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

Cat. No.: B2517510
CAS No.: 894032-37-2
M. Wt: 338.79
InChI Key: LZVUJHKXFKTWRW-UHFFFAOYSA-N
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Description

N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps. One common route starts with the preparation of 1-(4-chlorophenyl)-5-oxopyrrolidine, which is then reacted with an isocyanate to form the urea linkage. The final step involves the acylation of the resulting compound with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a methoxy group in place of the chlorine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound’s structural features suggest it could be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the urea linkage could form hydrogen bonds with active site residues. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and urea-containing molecules, such as:

  • N-(2-(3-(1-phenyl-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
  • N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

Uniqueness

What sets N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide apart is the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may confer distinct pharmacological properties, making it a valuable compound for further study.

Biological Activity

N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21ClN4O3C_{22}H_{21}ClN_{4}O_{3}, with a molecular weight of 424.9 g/mol. The compound features a unique structure that includes an indole core, a chlorophenyl group, and a pyrrolidinone moiety, which contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the chlorophenyl group. The synthetic pathway can be outlined as follows:

  • Formation of Pyrrolidinone : The initial step involves creating the pyrrolidinone structure.
  • Ureido Group Introduction : The ureido group is then introduced through nucleophilic substitution.
  • Acetamide Formation : Finally, the acetamide moiety is added to complete the structure.

Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties. For instance, derivatives with structural similarities have been tested against standard drugs like ciprofloxacin and fluconazole, demonstrating comparable efficacy in inhibiting microbial growth .
  • Anticancer Potential : Some derivatives have shown promising anticancer activity in vitro. For example, compounds structurally related to this compound have been evaluated using MTT assays, revealing moderate activity against cancer cell lines .
  • Interaction with Biological Targets : Preliminary findings suggest that this compound may interact with specific receptors or enzymes involved in disease pathways. This interaction could modulate their activity, leading to potential therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

  • Molecular Docking Studies : Research utilizing molecular docking techniques has demonstrated that certain derivatives can bind effectively to target proteins involved in disease mechanisms. For instance, docking studies have indicated that these compounds may inhibit specific enzymes critical for cancer cell proliferation .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity of similar compounds based on their structural features. These models help identify key substituents that enhance antimicrobial and anticancer activities .

Comparative Analysis

The following table summarizes various compounds with structural similarities to this compound and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
N-[2-(4-chlorophenyl)-5-pyrrolidinone]Contains a chlorophenyl group and pyrrolidineFocus on neuroprotective effects
1H-Indole derivativesIndole core with different functional groupsBroad spectrum of biological activities
N-[2-{[1-(4-fluorophenyl)-5-pyrrolidinone]}ethyl]-1H-indoleSimilar structure but with fluorine instead of chlorineEnhanced selectivity towards certain biological targets

Properties

IUPAC Name

N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O3/c1-10(21)17-6-7-18-15(23)19-12-8-14(22)20(9-12)13-4-2-11(16)3-5-13/h2-5,12H,6-9H2,1H3,(H,17,21)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVUJHKXFKTWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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